molecular formula C21H20ClN5O3 B2714487 N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052561-94-0

N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2714487
CAS RN: 1052561-94-0
M. Wt: 425.87
InChI Key: OGQJSDUMFACIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Insights

Research on related chemical structures and compounds provides insights into the potential synthetic pathways and chemical behaviors of the compound . For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners offers a glimpse into the chemical reactivity and synthesis strategies that might be applicable to the target compound (Latli & Casida, 1995). Furthermore, studies on new synthetic 1,2,4-triazole derivatives highlight the potential for cholinesterase inhibition, suggesting possible biological activities that could be relevant for the compound (Riaz et al., 2020).

The preparation of N-(4H-1,2,4-triazol-4-yl)acetamide derivatives underscores the versatility of triazole-based compounds in synthesizing biologically active molecules (Panchal & Patel, 2011). Moreover, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives demonstrate the broad spectrum of biological activities associated with triazole compounds, indicating the potential therapeutic applications of the target compound (Bektaş et al., 2007).

Potential Biological Activities

While the direct biological activities of N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide have not been explicitly documented, research on structurally similar compounds suggests a range of potential applications. For example, the inhibition of cholinesterases by certain triazole derivatives points to the possibility of exploring such compounds for neurological or cognitive disorders (Riaz et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-3-13-5-8-15(9-6-13)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-16-10-14(22)7-4-12(16)2/h4-10,18-19H,3,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJSDUMFACIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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